N-(2,3-dichlorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide
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Overview
Description
“N-(2,3-dichlorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a sulfamoyl group (-SO2NH2), and a methoxy group (-OCH3). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its molecular structure and the conditions under which it’s used. Amides, for example, can undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Antibiofilm Properties
Research into acylthioureas, closely related to N-(2,3-dichlorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide, has demonstrated significant potential in the development of antimicrobial agents with antibiofilm properties. These derivatives have shown substantial interaction with bacterial cells, especially Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The presence of halogen atoms (such as chloride, bromide, or fluorine) on the phenyl substituent enhances the anti-pathogenic activity of these compounds (Limban et al., 2011).
Neurological Applications
Another area of research focuses on the use of similar compounds for neurological applications, particularly in the study of Alzheimer's disease. A selective serotonin 1A molecular imaging probe, which shares structural similarities with the compound , has been used in conjunction with positron emission tomography (PET) to quantify receptor densities in the brains of Alzheimer's disease patients. This research underscores the potential of these compounds in diagnosing and understanding neurological conditions (Kepe et al., 2006).
Antipsychotic Potential
In the realm of psychiatry, derivatives of benzamide, akin to this compound, have been explored for their potential as antipsychotic agents. Changes in the aromatic ring linked to the piperazine ring have been studied to identify structural features leading to dopamine D(3) receptor affinity. This research points to the capability of similar compounds to act as high-affinity ligands for the D(3) receptor, suggesting their utility in developing new antipsychotic medications with minimal side effects (Leopoldo et al., 2002).
Radiotracer Development
Compounds structurally related to this compound have also been explored for their potential as radiotracers in positron emission tomography (PET). Studies on the feasibility of nucleophilic displacement with [18F]fluoride demonstrate the capability of these compounds to serve as radiotracers, potentially aiding in the study of cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dichlorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide are currently unknown
Biochemical Pathways
The biochemical pathways affected by N-(2,3-dichlorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide are currently unknown
Result of Action
The molecular and cellular effects of N-(2,3-dichlorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide’s action are currently unknown
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O4S/c1-30-14-7-5-13(6-8-14)12-25-31(28,29)15-9-10-18(24)16(11-15)21(27)26-19-4-2-3-17(22)20(19)23/h2-11,25H,12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNJEPHRCUVFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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